2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3,4-dihydroquinazolin-4-one
CAS No.: 1114646-90-0
Cat. No.: VC6913287
Molecular Formula: C28H25N3O5S
Molecular Weight: 515.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114646-90-0 |
|---|---|
| Molecular Formula | C28H25N3O5S |
| Molecular Weight | 515.58 |
| IUPAC Name | 2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methoxyphenyl)quinazolin-4-one |
| Standard InChI | InChI=1S/C28H25N3O5S/c1-17-23(29-26(36-17)21-12-8-14-24(34-3)25(21)35-4)16-37-28-30-22-13-6-5-11-20(22)27(32)31(28)18-9-7-10-19(15-18)33-2/h5-15H,16H2,1-4H3 |
| Standard InChI Key | MMPXNLQYLDWFFL-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC |
Introduction
Structural Components
-
Oxazole Ring: The oxazole ring is a five-membered heterocycle containing nitrogen and oxygen. Compounds with oxazole rings often exhibit significant biological activities, including antimicrobial and anticancer properties .
-
Quinazolinone Moiety: Quinazolinones are known for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects .
-
Sulfanyl Group: The sulfanyl group (-S-) can contribute to the compound's reactivity and potential biological interactions.
Synthesis
The synthesis of such complex molecules typically involves multiple steps, including the formation of the oxazole and quinazolinone rings, followed by the introduction of the sulfanyl group. Common methods might involve condensation reactions, cyclization, and nucleophilic substitution.
Potential Biological Activities
Given the structural components, this compound could exhibit a range of biological activities:
-
Anticancer Properties: Both oxazole and quinazolinone derivatives have shown promise in cancer treatment by inhibiting key enzymes or interacting with DNA.
-
Antimicrobial Activity: The presence of oxazole and quinazolinone moieties suggests potential antimicrobial effects, which could be useful against various pathogens.
-
Antioxidant Effects: Some compounds with similar structures have demonstrated antioxidant properties, which could help protect against oxidative stress in biological systems.
Data Table: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Potential Activities |
|---|---|---|---|
| 2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3,4-dihydroquinazolin-4-one | Not Available | Oxazole, Quinazolinone, Sulfanyl | Anticancer, Antimicrobial, Antioxidant |
| 2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazole | C12H13NO3 | Oxazole Ring | Antimicrobial, Anticancer |
| Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | C18H16N2O3S | Quinazolinone, Sulfanyl | Anti-inflammatory, Antiviral |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume